molecular formula C14H13F3N4O3 B2492559 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034423-73-7

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2492559
CAS RN: 2034423-73-7
M. Wt: 342.278
InChI Key: JVQXUVQYIRSNMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds is detailed in the papers. For example, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized through a cyclocondensation reaction between 2-guanidinobenzimidazole and various heteroaromatic aldehydes . Similarly, N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides were synthesized and used as precursors in heterocyclic synthesis, demonstrating the potential synthetic routes that could be applied to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and spectroscopy. For instance, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . Similarly, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction . These studies provide a framework for analyzing the molecular structure of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide.

Chemical Reactions Analysis

The papers discuss the reactivity of related compounds, which can shed light on the chemical reactions that N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide might undergo. For example, the presence of fluorine atoms in N-benzoyl β,β-difluoroenamides confers unique electrophilic reactivity, leading to nucleophilic vinylic substitution reactions . This suggests that the triazine moiety in the target compound may also influence its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various computational methods. Density functional theory (DFT) calculations were used to determine the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide compound . These computational approaches can be applied to predict the properties of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide, providing insights into its stability, reactivity, and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide involves innovative approaches to enhance the efficiency of chemical reactions. For instance, Kunishima et al. (1999) reported on the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, which is a condensing agent leading to the formation of amides and esters under practical conditions. This synthesis represents a broader category of chemical reactions that leverage the unique properties of triazine derivatives for creating complex organic compounds (Kunishima et al., 1999).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, the structural motifs similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide have been incorporated into compounds showing promise as therapeutic agents. For example, Bodige et al. (2020) synthesized novel carboxamide derivatives with potential antitubercular and antibacterial activities, indicating the versatility of triazine-based compounds in drug development. These findings underscore the potential of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide related structures in the discovery of new therapeutic agents (Bodige et al., 2020).

Material Science Applications

The utility of triazine derivatives extends beyond medicinal chemistry into material science. For instance, Veranitisagul et al. (2011) explored the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, demonstrating the potential of triazine-related compounds in the synthesis and modification of materials at the nanoscale. This research highlights the adaptability of these compounds in creating materials with specific desired properties (Veranitisagul et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many triazine-based compounds act as inhibitors for various biological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly if it shows promising biological activity .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQXUVQYIRSNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide

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